molecular formula C42H72O14 B600437 Gypenoside L CAS No. 94987-09-4

Gypenoside L

Cat. No.: B600437
CAS No.: 94987-09-4
M. Wt: 801.0 g/mol
InChI Key: LTJZMSTVPKBWKB-HGZKDYFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside L (Gyp L) is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum, a traditional herb used in Chinese and ethnic medicine. Structurally, it contains a dammarane backbone with sugar moieties attached at specific positions, including a free hydroxyl group at the 20th carbon atom, a feature critical for its bioactivity . Its molecular formula is C₄₂H₇₂O₁₄, with a molecular weight of 801.01 .

Gyp L exhibits potent antitumor, anti-inflammatory, and pro-senescence activities. Studies demonstrate its ability to inhibit cancer cell proliferation by regulating pathways such as MAPK, NF-κB, and arachidonic acid metabolism . For example, in renal cell carcinoma (ccRCC), Gyp L reduces arachidonic acid levels by downregulating cytosolic phospholipase A2 (cPLA2), thereby suppressing tumor growth without hepatotoxicity . It also enhances the efficacy of chemotherapeutic agents like 5-fluorouracil and cisplatin by inducing senescence in liver and esophageal cancer cells .

Preparation Methods

Ethanol Extraction and Macroporous Resin Purification

Raw Material Pretreatment and Solvent Selection

The initial step in Gypenoside L preparation involves grinding dried Gynostemma pentaphyllum into coarse powder (20–60 mesh) to maximize surface area for solvent interaction . Ethanol concentrations between 30% and 70% are optimal for extracting saponins while minimizing polysaccharide and protein co-extraction. For instance, refluxing with 50% ethanol at a solvent-to-material ratio of 10:1 (v/w) for 1.5 hours achieves a 91% extraction efficiency for total gypenosides . Higher ethanol concentrations (>70%) reduce polar saponin solubility, whereas lower concentrations (<30%) increase impurities.

Macroporous Resin Chromatography

Post-extraction, the crude ethanol extract is diluted to 0.1 g crude drug/mL and filtered to remove particulates. The filtrate is loaded onto D101 macroporous resin columns at a resin-to-crude drug ratio of 1:1–1:2 (w/w) . Sequential washing with distilled water removes hydrophilic impurities, followed by elution with 60–90% ethanol to recover adsorbed saponins. Using 90% ethanol for elution yields this compound with a purity of 82.11% . The resin’s high selectivity for dammarane-type saponins is attributed to its hydrophobic matrix and pore structure (Table 1).

Table 1: Key Parameters for Macroporous Resin Purification

ParameterOptimal RangeImpact on Yield/Purity
Ethanol concentration60–90%Higher concentrations improve saponin elution
Resin-to-drug ratio1:1–1:2 (w/w)Ratios >1:2 reduce adsorption capacity
Eluent volume2–3 bed volumesInsufficient volume lowers recovery

Microbial Fermentation for Enhanced this compound Production

Fermentation Process Optimization

A patented method involves fermenting Gynostemma pentaphyllum ethanol extract with Lactobacillus plantarum or yeast (Saccharomyces cerevisiae) to bioconvert precursor saponins into this compound . Fermentation at 37°C for 72 hours increases this compound content by 40–60% compared to non-fermented extracts . Microbial enzymes such as β-glucosidase hydrolyze glycosidic bonds in gypenoside precursors, enhancing the release of target compounds.

Post-Fermentation Extraction

Post-fermentation, the broth is extracted with n-butanol (1:1 v/v) three times to isolate saponins. This step removes residual sugars and polar metabolites, yielding a this compound-rich fraction with 95% purity after vacuum drying . The fermentation-extraction cascade improves yield while reducing organic solvent use by 30% compared to conventional methods .

Table 2: Fermentation Conditions and Outcomes

ConditionOptimal ValueEffect on this compound
Temperature37°C (L. plantarum)Maximizes enzyme activity
Fermentation duration72 hoursProlonged incubation enhances bioconversion
n-Butanol extractions3 cyclesBalances yield and solvent use

Analytical Methods for Quality Control

LCMS-IT-TOF for Structural Confirmation

Liquid chromatography coupled with ion trap-time-of-flight mass spectrometry (LCMS-IT-TOF) is employed to verify this compound’s molecular structure ([M-H]⁻ m/z 955.4923) . Fragmentation patterns confirm the presence of a dammarane aglycone and two glucose moieties.

HPLC-MS for Quantification

Reverse-phase HPLC using a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of acetonitrile-water (70:30 v/v) achieves baseline separation of this compound (retention time: 12.8 min) . Calibration curves with R² > 0.99 enable precise quantification in complex matrices.

Comparative Analysis of Preparation Methods

Yield and Purity

  • Ethanol-resin method : Yields 82% purity but requires large solvent volumes (>10 L/kg crude drug) .

  • Fermentation method : Achieves 95% purity with lower solvent consumption but longer processing time (7 days) .

Scalability and Cost

Macroporous resin systems are scalable for industrial production, whereas fermentation requires sterile conditions, increasing infrastructure costs. However, fermentation’s higher purity justifies its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Gypenoside L undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action
Gypenoside L exhibits potent anticancer effects through various mechanisms. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines:

  • Clear Cell Renal Cell Carcinoma (ccRCC) : this compound significantly inhibited the proliferation of ccRCC cells in vitro, with half-maximal inhibitory concentrations (IC50) of approximately 60 μM and 70 μM for 769-P and ACHN cells, respectively. The compound induced apoptosis and altered the expression of key proteins involved in apoptosis and cell cycle regulation .
  • Esophageal Cancer : In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. This process was linked to increased levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to calcium release from ER stores .
  • Hepatic Cancer : this compound caused cell cycle arrest at the S phase in HepG2 cells, downregulating cyclin-dependent kinases (CDKs) and activating senescence-related proteins. This suggests its potential as a therapeutic agent in liver cancer treatment .

Case Studies
Research highlights the efficacy of this compound in various cancer models:

  • A study demonstrated that this compound inhibited the migration of A549 lung cancer cells by downregulating matrix metalloproteinases (MMPs) and inducing apoptosis through both extrinsic and intrinsic pathways .
  • Another investigation into esophageal cancer revealed that this compound could trigger a unique mode of cell death mediated by ROS and calcium signaling, offering a novel approach to overcoming drug resistance in cancer therapy .

Cognitive Enhancement

Effects on Mental Performance
this compound has been investigated for its potential to enhance cognitive functions and reduce fatigue:

  • A randomized controlled trial involving healthy adults showed that supplementation with Gynostemma pentaphyllum extract containing this compound improved maximal oxygen consumption and reduced perceived exertion during physical activities. Participants reported enhanced resistance to exercise-induced fatigue, indicating potential benefits for cognitive performance under physical stress .

Metabolic Regulation

Impact on Lipid Metabolism
this compound also exhibits beneficial effects on lipid metabolism:

  • Studies indicate that it may help regulate lipid profiles by reducing triglycerides and cholesterol levels. This effect is particularly relevant for conditions such as hyperlipidemia and cardiovascular diseases .
  • The compound's role in enhancing endothelial nitric oxide synthase (eNOS) levels suggests its potential in improving vascular health and mitigating risks associated with metabolic disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits autophagic flux; alters cell cycle regulationSignificant inhibition of various cancer cell lines; novel non-apoptotic death mechanisms identified .
Cognitive EnhancementEnhances physical performance; reduces fatigueImproved exercise capacity; better cognitive function under stress conditions .
Metabolic RegulationRegulates lipid metabolism; enhances endothelial functionReduces triglycerides; improves vascular health indicators .

Comparison with Similar Compounds

Structural and Functional Differences

Gypenoside L is often compared to its stereoisomer Gypenoside LI (Gyp LI), as well as other dammarane-type saponins like ginsenoside Rd, gypenoside XLVI, and damulin A/B. Key distinctions include:

Compound Structural Features Bioactivity Highlights
Gyp L Free hydroxyl at C-20; glycosylation at C-3 and C-20 Induces S-phase arrest (liver/esophageal cancer); regulates MAPK/NF-κB
Gyp LI Free hydroxyl at C-21; stereoisomerism at C-20/C-21 Stronger antiproliferative activity; induces G0/G1 arrest (breast cancer); targets E2F1/ERCC6L
Ginsenoside Rd No free hydroxyl at C-20; glycosylation at C-3 and C-20 Lower anticancer activity vs. Gyp L; less effective against A549 cells
Damulin A/B Structural analogs with variations in sugar chains Moderate activity; often co-extracted with Gyp L/LI

Mechanisms of Action

  • Cell Cycle Arrest :
    • Gyp L : Triggers S-phase arrest in liver/esophageal cancer via p21/p27 upregulation .
    • Gyp LI : Causes G0/G1 arrest in breast cancer by suppressing E2F1, a transcription factor critical for DNA replication .
  • Apoptosis Pathways :
    • Both Gyp L and LI induce mitochondrial membrane depolarization and ROS accumulation, but Gyp LI shows greater efficacy in caspase-3/9 activation .
    • In ccRCC, both compounds inhibit proliferation via MAPK pathway modulation (e.g., ERK, JNK) and arachidonic acid metabolism .
  • Synergy with Chemotherapy :
    • Gyp L enhances 5-fluorouracil’s cytotoxicity by 40% in esophageal cancer .
    • Gyp LI synergizes with E2F1 siRNA, achieving tumor cell death at lower concentrations .

Potency Across Cancer Types

IC₅₀ values (μg/mL) of Gyp L vs. LI in various cancer cell lines:

Cancer Type Cell Line Gyp L (IC₅₀) Gyp LI (IC₅₀) Reference
Breast (TNBC) MDA-MB-231 48.43 34.35
Lung A549 21.09 17.09
Gastric SGC-7901 78.70 33.12
Renal (ccRCC) 769-P 28.31 17.70

TNBC: Triple-negative breast cancer; ccRCC: Clear cell renal cell carcinoma.

Gyp LI consistently outperforms Gyp L, particularly in aggressive cancers like TNBC and gastric cancer, likely due to its stereochemical advantage at C-21 .

Structural-Activity Relationships (SAR)

  • Free Hydroxyl Groups: The presence of a free hydroxyl at C-20 (Gyp L) or C-21 (Gyp LI) enhances binding to cellular targets like cPLA2 and E2F1, explaining their superior activity over analogs like gypenoside XLVI .
  • Glycosylation Patterns : Additional sugar moieties at C-3/C-20 improve solubility and membrane penetration, as seen in damulin A/B derivatives .

Clinical and Practical Implications

  • Gyp LI is a stronger candidate for targeted therapies, especially in E2F1-overexpressed cancers .
  • Both compounds are heat-stable and enriched in processed G. pentaphyllum, which increases their yield by 7–12-fold .

Biological Activity

Gypenoside L (Gyp L) is a saponin derived from Gynostemma pentaphyllum, a plant renowned for its medicinal properties. This article explores the biological activities of Gyp L, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Anticancer Properties

Gyp L has demonstrated significant anticancer activity across various cancer types. Notable studies include:

  • Renal Cell Carcinoma (RCC) : Gyp L was shown to inhibit cell proliferation and induce apoptosis in clear cell renal cell carcinoma (ccRCC) cells. In vitro studies revealed half-maximal inhibitory concentrations (IC50) of 60 µM for 769-P cells and 70 µM for ACHN cells, indicating a dose-dependent response. The mechanism involved upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and apoptosis induction .
  • Esophageal Cancer : Research indicated that Gyp L induces non-apoptotic cell death in human esophageal cancer cells through inhibition of autophagic flux. This process involves lysosomal swelling and an increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress. The interplay between ROS and Ca²⁺ release from ER stores was critical for Gyp L's cytotoxic effects .
  • Liver Cancer : Gyp L has been shown to promote cellular senescence in liver cancer cells, enhancing sensitivity to chemotherapy. It activates the MAPK signaling pathway, leading to cell cycle arrest and increased production of senescence-associated secretory cytokines .

The biological activity of Gyp L is attributed to several mechanisms:

  • Induction of Apoptosis : Gyp L triggers apoptosis via various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Autophagy Inhibition : Studies have demonstrated that Gyp L inhibits autophagic flux by interfering with the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic markers like LC3-II and p62 .
  • Oxidative Stress : The compound increases ROS levels, which are crucial for inducing ER stress and subsequent cell death pathways .
  • Cell Cycle Arrest : Gyp L causes cell cycle arrest at the S phase, preventing cancer cell proliferation and promoting senescence .

Case Studies

Several case studies highlight the efficacy of Gyp L in cancer treatment:

  • Study on ccRCC : A detailed examination revealed that treatment with Gyp L not only inhibited cell growth but also led to significant apoptosis as evidenced by flow cytometry analysis .
  • Esophageal Cancer Cells : In human esophageal cancer models, Gyp L treatment resulted in marked lysosomal dysfunction and increased apoptosis rates, suggesting its potential as a therapeutic agent against resistant cancer types .

Summary Table of Biological Activities

Activity Cancer Type Mechanism IC50 Values
Inhibition of ProliferationClear Cell RCCUpregulation of COX2; apoptosis induction60 µM (769-P), 70 µM (ACHN)
Induction of Cell DeathEsophageal CancerAutophagy inhibition; ROS-mediated ER stressN/A
Promotion of SenescenceLiver CancerMAPK activation; cell cycle arrestN/A

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZMSTVPKBWKB-HGZKDYFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317815
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94987-09-4
Record name Gypenoside L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94987-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.